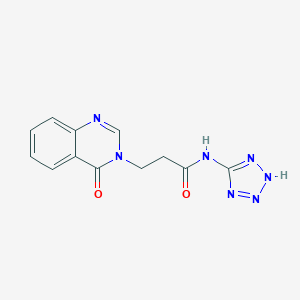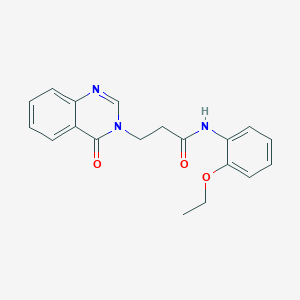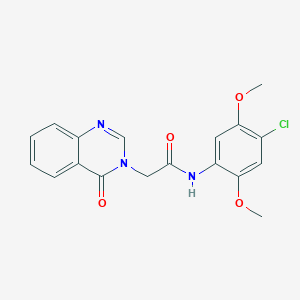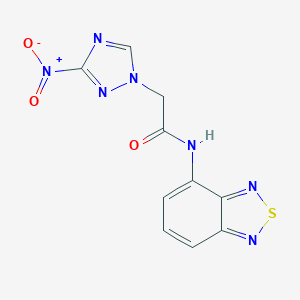![molecular formula C17H11ClF3N3O2 B277519 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic compound with potential applications in scientific research. This compound is also known as AG-879 and has been studied for its ability to inhibit the activity of certain enzymes that play a role in cancer cell growth. In
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide involves the inhibition of EGFR activity. EGFR is a receptor tyrosine kinase that plays a role in cell growth and proliferation. AG-879 binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide has been shown to have biochemical and physiological effects in cancer cells. In vitro studies have shown that AG-879 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that AG-879 inhibits tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments is its specificity for EGFR inhibition. AG-879 has been shown to selectively inhibit EGFR activity, without affecting other receptor tyrosine kinases. This specificity makes it a useful tool for studying the role of EGFR in cancer cell growth.
One limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments is its potential toxicity. AG-879 has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the combination of AG-879 with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the potential toxicity of AG-879 in vivo and to optimize its dosing and administration for clinical use.
Conclusion
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic compound with potential applications in scientific research. Its ability to selectively inhibit EGFR activity makes it a useful tool for studying the role of EGFR in cancer cell growth. Further research is needed to optimize its use in experimental settings and to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide involves several steps. The first step is the synthesis of 2-chloro-5-trifluoromethyl aniline, which is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-chloro-5-trifluoromethylphenyl)acetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide has been studied for its potential applications in scientific research. One area of research is the inhibition of epidermal growth factor receptor (EGFR) activity, which plays a role in cancer cell growth. AG-879 has been shown to inhibit EGFR activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C17H11ClF3N3O2 |
|---|---|
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-12-6-5-10(17(19,20)21)7-14(12)23-15(25)8-24-9-22-13-4-2-1-3-11(13)16(24)26/h1-7,9H,8H2,(H,23,25) |
Clave InChI |
ICOXPFRXQRCGIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)